6-Bromotryptophanarginine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

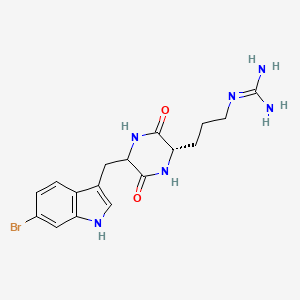

6-Bromotryptophanarginine, also known as this compound, is a useful research compound. Its molecular formula is C17H21BrN6O2 and its molecular weight is 421.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chronic Kidney Disease Research

One of the most significant applications of 6-bromotryptophan is its role as a biomarker in chronic kidney disease (CKD). Research has identified serum levels of 6-bromotryptophan as a consistent risk factor for CKD progression. A study involving the African American Study of Kidney Disease and Hypertension (AASK) and other cohorts demonstrated that lower levels of this metabolite were associated with an increased risk of CKD progression. Specifically, the hazard ratios indicated that for every two-fold increase in 6-bromotryptophan levels, there was a corresponding decrease in the risk of CKD progression (hazard ratio: 0.76 for AASK) .

Table 1: Association of 6-Bromotryptophan Levels with CKD Progression

| Study Cohort | Hazard Ratio (95% CI) | P-value |

|---|---|---|

| AASK | 0.76 (0.64 - 0.91) | <0.0001 |

| BioMe | 0.61 (0.43 - 0.85) | <0.0001 |

| MDRD | 0.52 (0.34 - 0.79) | <0.0001 |

This research suggests that monitoring serum levels of 6-bromotryptophan could provide valuable insights into patient management and treatment strategies for CKD .

Peptide Chemistry and Venom Studies

Another area where 6-bromotryptophan has been studied is in the context of peptide chemistry, particularly within conopeptides derived from marine snails such as Conus imperialis and Conus radiatus. The identification of L-6-bromotryptophan as a post-translational modification in these peptides highlights its significance in understanding venom composition and function . The presence of brominated tryptophan residues can influence the biological activity and stability of these peptides, making them potential candidates for drug development.

Case Study: Conopeptides

- Source: Conus imperialis venom

- Modification: L-6-bromotryptophan identified as a key residue

- Implication: Enhanced biological activity and specificity in pharmacological applications

Therapeutic Potential

Emerging research indicates that brominated compounds like 6-bromotryptophan may have therapeutic potential beyond their role as biomarkers or peptide components. Their unique chemical properties could be exploited in drug design, particularly in developing compounds that target specific biological pathways or diseases.

Potential Applications:

- Drug Development: As a scaffold for designing novel therapeutics.

- Cancer Research: Investigating the effects of bromination on cellular signaling pathways.

- Antimicrobial Activity: Exploring the interaction of brominated compounds with microbial targets.

Propriétés

Formule moléculaire |

C17H21BrN6O2 |

|---|---|

Poids moléculaire |

421.3 g/mol |

Nom IUPAC |

2-[3-[(2S)-5-[(6-bromo-1H-indol-3-yl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |

InChI |

InChI=1S/C17H21BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,7-8,12,14,22H,1-2,5-6H2,(H,23,26)(H,24,25)(H4,19,20,21)/t12-,14?/m0/s1 |

Clé InChI |

HVWYYWIRLPBRTO-NBFOIZRFSA-N |

SMILES isomérique |

C1=CC2=C(C=C1Br)NC=C2CC3C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |

SMILES canonique |

C1=CC2=C(C=C1Br)NC=C2CC3C(=O)NC(C(=O)N3)CCCN=C(N)N |

Synonymes |

8,9-dihydrobarettin cyclo((6-bromotryptophan)arginine) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.